molecular formula C10H9NO2 B1308616 Indole-2-acetic acid CAS No. 32588-36-6

Indole-2-acetic acid

Cat. No.: B1308616
CAS No.: 32588-36-6
M. Wt: 175.18 g/mol
InChI Key: QOPBEBWGSGFROG-UHFFFAOYSA-N
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Description

Indole-2-acetic acid is a natural product found in Streptomyces and Streptomyces fradiae with data available.

Scientific Research Applications

Plant Growth and Biofertilizers

Mohite (2013) discussed the role of IAA-producing bacteria in stimulating plant growth, emphasizing its potential as a biofertilizer. The study involved isolating and characterizing IAA-producing bacteria from rhizospheric soil and evaluating their effect on plant growth through pot assays, suggesting their effectiveness as biofertilizer inoculants (Mohite, 2013).

Reproductive Development in Plants

Zhao et al. (2013) identified a gene in rice, crucial for anther dehiscence, pollen fertility, and seed initiation, which is involved in the catabolism of IAA. This study highlights the importance of IAA in plant reproductive development and its homeostasis (Zhao et al., 2013).

Auxin Biosynthesis Pathway

Zhao (2012) detailed the auxin biosynthesis pathway in plants, demonstrating how tryptophan is converted to IAA. This process plays a critical role in plant developmental processes, indicating the fundamental role of IAA in plant growth and development (Zhao, 2012).

Plant-Microbe Interactions

Duca et al. (2014) reviewed the role of IAA in plant-microbe interactions, including both phytostimulation and phytopathogenesis. The study emphasizes the diverse roles of IAA in bacterial physiology and its impact on plant development (Duca et al., 2014).

IAA Photodegradation and Medical Applications

Leasure et al. (2013) explored the enhancement of IAA photodegradation by vitamin B6. Their findings have implications for both plant culture media and potential medical applications, such as photodynamic therapy for acne vulgaris and certain tumors (Leasure et al., 2013).

Biopolymeric Hydrogels for Medical Applications

Chitra et al. (2017) synthesized IAA/diol based pH-sensitive biopolymeric hydrogels with potential for antibacterial, antifungal, and antioxidant applications. These hydrogels, recommended for medical applications, demonstrate the versatility of IAA in various fields (Chitra et al., 2017).

Electrochemical Analysis in Plant Research

Sun et al. (2015) developed a method for the simultaneous electrochemical determination of IAA and salicylic acid in pea roots. This approach aids in understanding the interaction of these phytohormones in plants (Sun et al., 2015).

Mechanism of Action

Target of Action

Indole-2-acetic acid (IAA) is a plant hormone produced by the degradation of tryptophan in higher plants . It binds with high affinity to multiple receptors, making it a valuable tool for treatment and the development of new useful derivatives .

Mode of Action

IAA enters the cell through auxin-influx carriers and rapidly controls auxin-responsive gene expression by regulating the degradation of Aux/IAA repressor proteins . This interaction with its targets leads to a series of physiological and biochemical reactions in the plant, ultimately leading to morphological changes .

Biochemical Pathways

IAA can be produced from tryptophan by tryptophanase in many bacterial species . Various bacterial strains have obtained the ability to transform and degrade indole . The characteristics and pathways for indole degradation have been investigated for a century, and the functional genes for indole aerobic degradation have also been uncovered recently .

Pharmacokinetics

It is known that indole derivatives are fast and nearly completely absorbed . The concentrations of IAA in tumor, plasma, and liver were 306 ± 64, 885 ± 93, and 675 ± 46 μ m, respectively .

Result of Action

IAA plays a significant role in plant growth and development . It stimulates root and fruit formation and activates the plant’s immune system against biotic and abiotic factors harmful to the plant . It has been found to have an effect on plant growth, such as promoting root growth after germination, influencing flowering time, and regulating plant sugar metabolism .

Action Environment

The action of IAA is influenced by environmental factors. For instance, certain bacteria known to beneficially influence plant growth and development can lead to higher IAA production through both tryptophan-dependent and -independent pathways . This suggests that the environment, particularly the presence of certain bacteria, can influence the action, efficacy, and stability of IAA .

Safety and Hazards

IAA is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

Future Directions

Indole-based compounds, such as IAA, are commonly used as plant growth regulators in agricultural settings . Recent research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases . Indole acetic acid is known to speed up the root initiation on vegetative growth and propagation .

Properties

IUPAC Name

2-(1H-indol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPBEBWGSGFROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402511
Record name INDOLE-2-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32588-36-6
Record name INDOLE-2-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide (346 mg, 8.25 mmol) in water (2 ml) was added to methyl indole-2-acetate (520 mg, 2.75 mmol) (prepared using the method of Capuano et al, Chem. Ber., 1986, 119, 2069) in THF (2 ml) and methanol (6 ml) and the mixture stirred for 1 h. The mixture was concentrated in vacuo, diluted with water (20 ml) and extracted with diethyl ether (2×10 ml). The aqueous layer was carefully acidified to pH 2 with 1M HCl and extracted into dichloromethane (3×20 ml). The extracts were dried (MgSO4) and evaporated in vacuo to give indole-2-acetic acid (350 mg, 72%) as a pink solid.
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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